(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride is a chiral amino acid derivative with a specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor.
Amination: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The chlorinated aromatic ring can be reduced to form the corresponding benzyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium hydroxide or alcohols in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid hydrochloride: Similar structure with a chlorine atom at the para position.
(S)-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride: Bromine atom instead of chlorine.
(S)-3-Amino-2-(3-fluorobenzyl)propanoic acid hydrochloride: Fluorine atom instead of chlorine.
Uniqueness
(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the position of the chlorine atom on the aromatic ring. This structural specificity can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H13Cl2NO2 |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(3-chlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14;/h1-3,5,8H,4,6,12H2,(H,13,14);1H/t8-;/m0./s1 |
InChI Key |
BDTIXZRGDAZGHK-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@@H](CN)C(=O)O.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CN)C(=O)O.Cl |
Origin of Product |
United States |
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